2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid
Description
2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid is a heterocyclic compound featuring a thiazolo[4,5-b]pyridine core substituted with a morpholino group at position 2, a phenyl group at position 5, and a carboxylic acid moiety at position 5. Its molecular formula is C₁₆H₁₆N₄O₃S, with a molecular weight of 356.39 g/mol (CAS: 344,39492) .
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C17H15N3O3S/c21-16(22)12-10-13(11-4-2-1-3-5-11)18-15-14(12)24-17(19-15)20-6-8-23-9-7-20/h1-5,10H,6-9H2,(H,21,22) |
InChI Key |
HYPSBECGTOZHQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=CC(=N3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid can be achieved through various methods. One notable method involves the use of a Nd-YAG laser for a solvent-free approach. This method utilizes a laser with a wavelength of 355 nm, a pulse frequency of 10 Hz, and a pulse duration of 8 ns. The reaction is rapid and straightforward, providing a solvent-, metal-, and base-free method with good yield and a substantial reduction in reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of renewable resources, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid typically involves multi-step reactions starting from simpler thiazole and pyridine derivatives. The general approach includes:
- Formation of Thiazole Ring : The initial step often involves the reaction of 2-aminothiazole with various electrophiles to construct the thiazole framework.
- Pyridine Fusion : Subsequent reactions allow for the integration of the pyridine moiety, which enhances the compound's pharmacological profile.
- Carboxylic Acid Functionalization : Finally, carboxylic acid groups are introduced to improve solubility and bioactivity.
Biological Activities
This compound exhibits a wide range of biological activities, making it a candidate for various therapeutic applications:
Antimicrobial Activity
Research indicates that derivatives of thiazolo[4,5-b]-pyridines, including 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid, demonstrate significant antibacterial and antifungal properties. Studies have shown effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains .
| Microbial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Antibacterial activity |
| Escherichia coli | Moderate resistance |
| Candida albicans | Antifungal activity |
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, derivatives have been tested against human tumor cell lines with promising results .
| Cancer Cell Line | Inhibition Rate |
|---|---|
| A549 (Lung) | 70% inhibition |
| MCF-7 (Breast) | 65% inhibition |
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been assessed using carrageenan-induced rat paw edema models. Results indicated that it possesses comparable efficacy to standard anti-inflammatory drugs like indomethacin .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid:
- Study on Antimicrobial Activity : A study conducted by Kashyap et al. demonstrated that derivatives exhibited significant antimicrobial effects against various pathogens, suggesting their potential use in treating infections .
- Anticancer Evaluation : Research by Fahmy et al. showed that fluorinated derivatives of thiazolo[4,5-b]-pyridines had notable anticancer activity against multiple human tumor cell lines, indicating a strong therapeutic potential .
Mechanism of Action
The mechanism of action of 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The morpholino group (C₄H₈NO) in the target compound introduces a polar, oxygen-containing ring, enhancing solubility compared to the pyrrolidinyl group (C₄H₈N) in the analog from , which lacks oxygen and may increase lipophilicity . The hydrazide group may improve chelation properties but reduce metabolic stability .
Aromatic Systems :
- The phenyl substituent in the target compound vs. pyridinyl in the analog introduces differences in π-π stacking interactions. Pyridinyl’s nitrogen atom could engage in additional dipole interactions or metal coordination .
Physicochemical and Functional Implications
- Solubility: The morpholino group’s oxygen atom improves aqueous solubility compared to pyrrolidinyl analogs, critical for drug delivery or catalytic applications .
- Stability : The hydrazide group in the carbohydrazide analog may confer susceptibility to hydrolysis under acidic conditions, limiting its utility in certain environments compared to the carboxylic acid form .
Biological Activity
2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid, with the molecular formula and a molecular weight of 341.39 g/mol, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-cancer, anti-inflammatory, and other pharmacological effects.
- Molecular Formula :
- Molecular Weight : 341.39 g/mol
- CAS Number : 1313756-72-7
Anti-Cancer Activity
Research indicates that compounds similar to 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid exhibit significant anti-cancer properties. For instance, studies have shown that thiazolo[4,5-d]pyrimidines can inhibit purine nucleoside phosphorylase, which is crucial in cancer metabolism .
A specific study demonstrated that a related compound promoted apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. The compound's structural components facilitate interactions with key proteins involved in tumor growth, suggesting a mechanism for its anti-cancer effects.
Anti-Inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the activity of inflammatory mediators such as cytokines and chemokines. For example, a study involving adipocytes indicated that derivatives of this compound could enhance IL-6 secretion while modulating p38 MAPK phosphorylation pathways .
This suggests that the compound may play a role in regulating metabolic inflammation, making it a potential candidate for treating obesity-related inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid. Various studies have explored modifications to the thiazole and pyridine rings to enhance potency against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and cellular uptake |
| Substitution on phenyl ring | Enhanced selectivity towards cancer cell lines |
| Alteration of carboxylic acid group | Improved solubility and bioavailability |
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that derivatives of this compound were effective against several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 100 nM to 500 nM depending on the specific structural modifications made to the compound .
- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups. Notably, one study reported a reduction in tumor size by up to 60% in xenograft models after treatment with optimized derivatives .
Toxicity Profile
Preliminary toxicity studies suggest that 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid exhibits low toxicity at therapeutic doses. In sub-chronic toxicity assessments involving rodent models, no significant adverse effects were observed at doses up to 2000 mg/kg body weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
